molecular formula C8H4Cl2N2O B1400592 6,8-Dichloro-2,7-naphthyridin-1(2H)-one CAS No. 950746-21-1

6,8-Dichloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B1400592
CAS No.: 950746-21-1
M. Wt: 215.03 g/mol
InChI Key: UIVWSQSYQQDTRE-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,7-naphthyridin-1(2H)-one is a chemical compound with the molecular formula C₈H₄Cl₂N₂O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and a naphthyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one typically involves the chlorination of 2,7-naphthyridin-1(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 6 and 8 positions of the naphthyridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Formation of 6,8-disubstituted naphthyridines.

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of dihydro naphthyridines.

Scientific Research Applications

6,8-Dichloro-2,7-naphthyridin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2,7-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2,7-naphthyridin-1(2H)-one: Similar structure but with bromine atoms instead of chlorine.

    6,8-Difluoro-2,7-naphthyridin-1(2H)-one: Similar structure but with fluorine atoms instead of chlorine.

    2,7-Naphthyridin-1(2H)-one: Parent compound without halogen substitutions.

Uniqueness

6,8-Dichloro-2,7-naphthyridin-1(2H)-one is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological efficacy.

Properties

IUPAC Name

6,8-dichloro-2H-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-4-1-2-11-8(13)6(4)7(10)12-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVWSQSYQQDTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728800
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950746-21-1
Record name 6,8-Dichloro-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension 2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile (2 g, 7.457 mmol) in 6 mL of conc-HCl is stirred at 60° C. for 6 hours and stirred at room temperature for 1 hour. The reaction mixture is added to 50 mL of water and the precipitate is collected by filtration and washed with water and ether to give 1.4 g of 6,8-dichloro-2,7-naphthyridin-1(2H)-one as a crude product (pale yellow solid). The dichloro compound was used for the reaction transformations without any further purification.
Name
2,6-dichloro-4-(2-(pyrrolidin-1-yl)vinyl)nicotinonitrile
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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